molecular formula C9H7NO B017374 Indole-7-carboxaldehyde CAS No. 1074-88-0

Indole-7-carboxaldehyde

Cat. No. B017374
CAS RN: 1074-88-0
M. Wt: 145.16 g/mol
InChI Key: XQVZDADGTFJAFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, including indole-7-carboxaldehyde, involves several methods. These methods include classical approaches as well as modern palladium-catalyzed reactions. Palladium-catalyzed reactions, in particular, have become a cornerstone in the synthesis and functionalization of indoles due to their wide range of functionalities and applicability to complex molecules (Cacchi & Fabrizi, 2005). Traditional methods also remain relevant, showcasing the diverse synthetic routes available for indole-7-carboxaldehyde.

Molecular Structure Analysis

The molecular structure of indole-7-carboxaldehyde, like other indole derivatives, is characterized by its indole skeleton, which is the foundation for its chemical reactivity and properties. Advanced techniques such as X-ray diffraction (XRD), spectroscopic methods, and density functional theory (DFT) studies provide insights into the bond angles, bond lengths, and electronic structure, enabling a deeper understanding of its chemical behavior (Tariq et al., 2020).

Chemical Reactions and Properties

Indole-7-carboxaldehyde undergoes various chemical reactions, including C–C and C–N coupling reactions and reductions, due to its carbonyl group. These reactions are fundamental in the synthesis of heterocyclic derivatives and biologically active compounds. The compound’s reactivity is further explored through indium-mediated ternary reactions and cyclopalladation, highlighting its versatility in organic synthesis (El-Sawy, Abo‐Salem, & Mandour, 2017).

Physical Properties Analysis

The physical properties of indole-7-carboxaldehyde, including its melting point, boiling point, and solubility in various solvents, are crucial for its handling and use in chemical synthesis. These properties determine the compound's suitability for different reactions and its behavior under various conditions.

Chemical Properties Analysis

The chemical properties of indole-7-carboxaldehyde, such as its reactivity towards nucleophiles and electrophiles, its participation in cycloaddition reactions, and its ability to form complex structures through reactions with indoles and other heterocycles, are extensively studied. Such properties are pivotal for the development of new synthetic methodologies and the discovery of novel compounds with potential applications in various fields (Zou et al., 2014).

Scientific Research Applications

Indole-7-carboxaldehyde is a significant nitrogen-based heterocycle with particular importance in the synthesis of complex heterocyclic scaffolds . It’s used as a reactant for the preparation of various compounds .

  • Preparation of Antiandrogens

    • Application: Indole-7-carboxaldehyde is used as a reactant in the preparation of antiandrogens .
  • Preparation of Antiplatelet Agents

    • Application: It’s used as a reactant in the preparation of antiplatelet agents .
  • Preparation of Liver X Receptor (LXR) Agonists

    • Application: Indole-7-carboxaldehyde is used as a reactant in the preparation of liver X receptor (LXR) agonists .
  • Preparation of Antagonists of the EP3 Receptor for Prostaglandin E2

    • Application: Indole-7-carboxaldehyde is used as a reactant in the preparation of antagonists of the EP3 receptor for prostaglandin E2 .
  • Preparation of Inhibitors of Glycoprotein Perforin

    • Application: It’s used as a reactant in the preparation of inhibitors of glycoprotein perforin .
  • Synthesis of Various Heterocyclic Compounds

    • Application: Recent studies have shown the application of indoles in multicomponent reactions for the synthesis of a variety of heterocyclic compounds .
  • Synthesis of Selected Alkaloids

    • Application: Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Multicomponent Reactions

    • Application: Recent studies have shown the application of indoles in multicomponent reactions for the synthesis of a variety of heterocyclic compounds .

Safety And Hazards

Indole-7-carboxaldehyde is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

While specific future directions for Indole-7-carboxaldehyde are not detailed in the search results, indole compounds in general show good therapeutic prospects . They are widely present in many important alkaloids, as well as in tryptophan and auxins . Their druggability and application in intestinal and liver diseases are areas of ongoing research .

properties

IUPAC Name

1H-indole-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c11-6-8-3-1-2-7-4-5-10-9(7)8/h1-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVZDADGTFJAFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C=O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370407
Record name Indole-7-carboxaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indole-7-carboxaldehyde

CAS RN

1074-88-0
Record name Indole-7-carboxaldehyde
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Record name Indole-7-carboxaldehyde
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Record name 1H-indole-7-carbaldehyde
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Synthesis routes and methods I

Procedure details

Solid pyridinium dichromate (1.77 g, 5.1 mmol) is added in portions over 3 hours to a stirred solution of 7-indolemethanol (0.5 g, 3.4 mmol) in dichloromethane (50 ml). The mixture is stirred for a further 2 hours then filtered through a pad of Celite filter aid. The filtrate is evaporated and the residue purified by chromatography on silica in ethyl acetate-hexane (1:3)
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 7-bromoindole [Tet. Lett. 30, 2129 (1989)] (12.75 g, 0.065 mole) in dry tetrahydrofuran (230 ml) was cooled in a dry ice-acetone bath and 2.5M n-butyl lithium in hexane (78 ml, 0.195 mole) added dropwise over 1 hour, maintaining the reaction temperature below -60° C. The reaction mixture was stirred for a further 15 minutes at -70° C., then allowed to warm to 5° C. After 30 minutes at 5° C., the reaction was recooled to -70° C. and dimethylformamide (25 ml, 0.325 mole) added dropwise at a rate to maintain the temperature below -65° C. The mixture was allowed to warm to room temperature slowly, then was poured into water and extracted into diethyl ether. The combined dry extracts were washed with brine, dried and evaporated. Recrystallisation from 80°-100° C. petroleum ether with charcoal treatment yielded the product as fawn-coloured crystals.
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78 mL
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Synthesis routes and methods IV

Procedure details

Indole-7 carboxyldehyde (I-1). Ethyl Indole-7 m carboxylate was prepared according to literature procedure {Batcho B. and Leimgruber, K., Org. Syn. Vol IIV, page 34-40). To a solution of methyl 7-indolecarboxylate (13 g, 74.2 mmol) in 250 ml of anhydrous THF was added LiAlH4 (10.9 g, 0.288 mol) in portions, and reaction mixture was heated to reflux for 2 h. After cooling to room temperature, the excess hydride was quenched by addition of water (12 mL), 15% NaOH (12 mL) and water (26 mL). The solids were removed by filtration through a pad of Celite and filtrate was evaporated in vacuo to yield (1H-indol-7-yl)-methanol (10.7 g, 98%). 1HNMR (CDCl3). To a solution of the alcohol, (1H-indol-7-yl)-methanol (8.0 g, 54.3 mmol) in 400 mL of methylene chloride was added activated manganese (IV) oxide (85%, 41.0 g, 0.40 mol), and stirred at ambient temperature for 72 h. After additional of 200 mL of methylene chloride and 400 mL of methanol to the reaction mixture, the whole mixture was filtered through a pad of silica gel to remove solid materials. The filtrate was concentrated to afford a crude product, which was purified by a column chromatography on silica gel to yield 1H-indole-7-carbaldehyde, I-1 (6.55 g, 83%). 1HNMR (CDCl3).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 6
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Citations

For This Compound
76
Citations
N Singla, P Chowdhury - Chemical Physics Letters, 2012 - Elsevier
… We have studied the hydrogen bonding and ESIPT in Indole-7-Carboxaldehyde in ground state and excited state in the gaseous phase and in solution phase. Absorption/Emission …
Number of citations: 30 www.sciencedirect.com
N Singla, P Chowdhury - Journal of Molecular Structure, 2013 - Elsevier
… In this work we will report the molecular structure, characteristics of IHB and existence of IPT for the title compound Indole-7-carboxaldehyde (I7C) and its solvent effects by using DFT, …
Number of citations: 12 www.sciencedirect.com
N Singla, P Chowdhury - Chemical Physics, 2014 - Elsevier
… In the present study we have used one of the DNA tryptophan residue Indole-7-Carboxaldehyde (I7C) as guest system [22] (Fig. 1b). I7C is an essential constituent of some …
Number of citations: 5 www.sciencedirect.com
H Shirinzadeh, E Neuhaus, EI Erguc, AT Aliyev… - Bioorganic …, 2020 - Elsevier
… were derived from 1H to indole-7-carboxaldehyde and appropriate hydrazine or hydrazide … 1H-indole-7-carboxaldehyde (1 mmol) and phenyl hydrazine or its derivatives 2 (1.3 mmol) …
Number of citations: 14 www.sciencedirect.com
YA Dyakov, YC Ho, WH Hsu, CK Ni - Chemical Physics, 2018 - Elsevier
… in the photofragment translational energy distribution suggesting that dissociation occurs in a repulsive excited state, is quite intense for all isomers excluding indole-7-carboxaldehyde, …
Number of citations: 5 www.sciencedirect.com
D Zhu, Z Zhu, X Ma, J Xu, W Zhou - Journal of Energy Storage, 2023 - Elsevier
… The results of the electrochemical test show that the prepared poly (indole-5-carboxaldehyde) (5-PIC), poly (indole-6-carboxaldehyde) (6-PIC) and poly (indole-7-carboxaldehyde) (7-…
Number of citations: 0 www.sciencedirect.com
AA Ibrahim, H Khaledi, P Hassandarvish, HM Ali… - Dalton …, 2014 - pubs.rsc.org
… The condensation reaction of indole-7-carboxaldehyde with thiosemicarbazide resulted in the formation of the corresponding thiosemicarbazone, LH 2 . Similar to most …
Number of citations: 35 pubs.rsc.org
AA Ibrahim, H Khaledi, P Hassandarvish, HM Ali… - azpdf.org
… The condensation reaction of indole-7-carboxaldehyde with thiosemicarbazide resulted in the formation of the corresponding thiosemicarbazone, LH 2 . Similar to most …
Number of citations: 0 azpdf.org
AK Mohanakrishnan, R Balamurugan… - Synthetic …, 2007 - Taylor & Francis
… Moyer and coworkers reported the first synthesis of indole‐7‐carboxaldehydeCitation4 using halogen–metal exchange reaction of 7‐bromoindole followed by its subsequent …
Number of citations: 4 www.tandfonline.com
XY Duan, Z Tian, B Liu, T He, LL Zhao, M Dong… - Organic …, 2021 - ACS Publications
… Gratifyingly, when the indole-7-carboxaldehyde-derived aldimine 4a was used as the starting material under the optimized reaction conditions, the desired pyrroloquinolinone 5a was …
Number of citations: 10 pubs.acs.org

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